molecular formula C27H44O5Si B13858265 17-O-tert-Butyldimethylsilyl-11-epiprednisolone

17-O-tert-Butyldimethylsilyl-11-epiprednisolone

Cat. No.: B13858265
M. Wt: 476.7 g/mol
InChI Key: SATPXNWCXPQIRE-AWBSVRSOSA-N
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Description

17-O-tert-Butyldimethylsilyl-11-epiprednisolone is a synthetic derivative of prednisolone, a glucocorticoid used for its anti-inflammatory and immunosuppressive properties. The compound has a molecular formula of C27H44O5Si and a molecular weight of 476.721 g/mol . It is primarily used as an intermediate in the synthesis of prednisolone and related compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-O-tert-Butyldimethylsilyl-11-epiprednisolone involves the protection of the hydroxyl group at the 17th position of prednisolone with a tert-butyldimethylsilyl (TBDMS) group. This is typically achieved using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine . The reaction is carried out in an aprotic solvent like dichloromethane (DCM) at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

17-O-tert-Butyldimethylsilyl-11-epiprednisolone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones to alcohols.

    Substitution: The TBDMS group can be substituted with other protective groups or functional groups

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

17-O-tert-Butyldimethylsilyl-11-epiprednisolone is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of prednisolone and other glucocorticoids.

    Biology: Studying the effects of glucocorticoids on cellular processes.

    Medicine: Researching new anti-inflammatory and immunosuppressive drugs.

    Industry: Used in the production of pharmaceuticals and as a reference standard in quality control

Mechanism of Action

The mechanism of action of 17-O-tert-Butyldimethylsilyl-11-epiprednisolone involves its conversion to prednisolone, which then exerts its effects by binding to glucocorticoid receptors. This binding leads to the modulation of gene expression and the suppression of inflammatory and immune responses . The molecular targets include various cytokines and enzymes involved in the inflammatory process.

Comparison with Similar Compounds

Similar Compounds

    Prednisolone: The parent compound, widely used for its anti-inflammatory and immunosuppressive properties.

    Prednisone: A prodrug of prednisolone, converted to prednisolone in the liver.

    Dexamethasone: A more potent glucocorticoid with similar applications

Uniqueness

17-O-tert-Butyldimethylsilyl-11-epiprednisolone is unique due to the presence of the TBDMS protective group, which enhances its stability and allows for selective reactions at other positions on the molecule .

Properties

Molecular Formula

C27H44O5Si

Molecular Weight

476.7 g/mol

IUPAC Name

(8S,9S,10R,11R,13S,14S,17R)-17-[2-[tert-butyl(dimethyl)silyl]oxyacetyl]-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C27H44O5Si/c1-24(2,3)33(6,7)32-16-22(30)27(31)13-11-20-19-9-8-17-14-18(28)10-12-25(17,4)23(19)21(29)15-26(20,27)5/h14,19-21,23,29,31H,8-13,15-16H2,1-7H3/t19-,20-,21+,23+,25-,26-,27-/m0/s1

InChI Key

SATPXNWCXPQIRE-AWBSVRSOSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO[Si](C)(C)C(C)(C)C)O)C)O

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO[Si](C)(C)C(C)(C)C)O)C)O

Origin of Product

United States

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